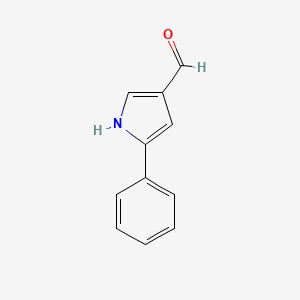

5-phenyl-1H-pyrrole-3-carbaldehyde

Description

Overview of Pyrrole (B145914) Heterocycles in Chemical and Biological Sciences

Pyrroles are five-membered aromatic heterocyclic compounds containing a single nitrogen atom. uop.edu.pkstudysmarter.co.uk This fundamental ring system is a cornerstone of organic chemistry and is integral to a vast array of biologically significant molecules. taylorandfrancis.comresearchgate.net Naturally occurring pyrrole-containing structures include heme, the core of hemoglobin responsible for oxygen transport in blood; chlorophyll, the pigment essential for photosynthesis in plants; and vitamin B12. uop.edu.pkstudysmarter.co.ukscitechnol.com Beyond these vital natural products, the pyrrole scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous synthetic drugs with a wide spectrum of biological activities. taylorandfrancis.comnih.govalliedacademies.org These activities include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. taylorandfrancis.comresearchgate.net The versatility of the pyrrole ring allows for diverse substitutions, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired biological effects or material characteristics. nih.govrsc.org

Significance of Pyrrole-3-carbaldehyde Scaffolds in Medicinal Chemistry and Materials Science

The introduction of a carbaldehyde group at the 3-position of the pyrrole ring creates a pyrrole-3-carbaldehyde scaffold, a versatile building block in synthetic chemistry. rsc.orgnbinno.com The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form larger, more complex molecules. nbinno.com This reactivity makes pyrrole-3-carbaldehydes valuable intermediates in the synthesis of pharmaceuticals and functional materials. rsc.orgnbinno.com

In medicinal chemistry, derivatives of pyrrole-3-carbaldehyde have shown promise as antibacterial agents. nih.gov For instance, certain substituted pyrrole-3-carbaldehydes have demonstrated significant activity against bacteria like Pseudomonas putida. nih.gov The scaffold's ability to be readily modified allows for the exploration of structure-activity relationships, a critical aspect of drug discovery. nih.gov In materials science, the pyrrole core, with its aromatic and electron-rich nature, is a component of various polymers and dyes. rsc.org The functionalization with a carbaldehyde group provides a site for polymerization or for linking the pyrrole unit to other molecular components to create advanced materials with specific electronic or optical properties.

Contextualization of 5-phenyl-1H-pyrrole-3-carbaldehyde as a Research Target

The synthesis of this compound and its derivatives is an active area of research. rsc.org Various synthetic strategies have been developed to construct this specific scaffold, often involving multi-component reactions that allow for the efficient assembly of the substituted pyrrole ring. rsc.org The continued investigation into this compound and its analogs is driven by the potential to discover new therapeutic agents and to develop novel synthetic methodologies in organic chemistry.

Below are some key properties of this compound:

| Property | Value | Reference |

| CAS Number | 56448-22-7 | biosynth.comnih.gov |

| Molecular Formula | C₁₁H₉NO | biosynth.comnih.gov |

| Molecular Weight | 171.19 g/mol | biosynth.comnih.gov |

| IUPAC Name | This compound | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRIBBUJKKGAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Phenyl 1h Pyrrole 3 Carbaldehyde and Its Derivatives

Historical and Contemporary Synthetic Approaches to Pyrrole-3-carbaldehydes

The synthesis of C3-functionalized pyrroles, particularly those bearing an aldehyde group, has historically presented a significant challenge for chemists. The inherent reactivity of the pyrrole (B145914) ring often leads to a mixture of isomers, with a general preference for substitution at the C2 position.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a classic and widely used method for introducing a formyl group onto an aromatic or heteroaromatic ring. ijpcbs.comchemistrysteps.com However, when applied to simple pyrroles, this reaction typically yields the 2-formyl derivative as the major product. chemistrysteps.comthieme-connect.com

Research has also explored the impact of the formylating reagent itself on regioselectivity. The use of sterically crowded formamides in the Vilsmeier-Haack reaction has been shown to increase the yield of the β-isomer (3-formylpyrrole). thieme-connect.com For instance, N,N-diphenylformamide and N,N-diisopropylformamide have been identified as effective reagents for improving the regioselectivity towards the 3-position. thieme-connect.com The electronic effects of substituents on the pyrrole nitrogen also play a role, although studies suggest that steric factors are the primary controlling influence in the formylation of 1-substituted pyrroles. rsc.orgrsc.org

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient step. nih.govrsc.org Several MCR strategies have been developed for the synthesis of substituted pyrrole-3-carbaldehydes.

One notable approach involves a sequential multi-component protocol. This method utilizes an in-situ generated imine, formed from an aldehyde and an amine, which then undergoes a proline-catalyzed direct Mannich reaction and cyclization with succinaldehyde (B1195056). nih.govrsc.orgresearchgate.net The final step is an oxidative aromatization, often mediated by 2-iodoxybenzoic acid (IBX), to yield the N-aryl-pyrrole-3-carbaldehyde. nih.govrsc.orgresearchgate.net This one-pot operation offers a mild and efficient alternative to traditional methods. nih.govrsc.org

The scope of this MCR has been demonstrated with a variety of aromatic and heteroaromatic aldehydes, producing good to high yields of the corresponding 2-aryl-pyrrole-3-carbaldehydes. nih.govrsc.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable for the formation of carbon-carbon bonds. This methodology has been successfully applied to the synthesis of aryl-substituted pyrroles. mdpi.comnih.gov

In the context of preparing precursors for or the direct synthesis of 5-phenyl-1H-pyrrole-3-carbaldehyde, a Suzuki coupling strategy would typically involve the reaction of a pyrrole boronic acid or ester with an aryl halide (or vice versa). For instance, a 5-bromopyrrole-3-carbaldehyde derivative could be coupled with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group at the C5 position. mdpi.com

An efficient arylation of SEM-protected pyrroles via the Suzuki-Miyaura coupling has been developed, providing aryl-substituted pyrroles in moderate to excellent yields under mild conditions. nih.gov The synthesis of 3-hetarylpyrroles has also been achieved through the Suzuki-Miyaura cross-coupling of 1-[tert-butyl(diphenyl)silyl]pyrrol-3-ylboronic acid with functionalized heteroaryl bromides. nih.gov These approaches highlight the versatility of Suzuki coupling in accessing a wide range of substituted pyrroles. Iron-mediated direct Suzuki-Miyaura reactions have also been reported for the ortho-arylation of pyrroles. acs.org

Specific Synthetic Routes to this compound and Analogs

Building upon the general strategies outlined above, specific methods have been developed for the synthesis of this compound and its derivatives.

Synthesis from Precursors bearing Phenyl and Aldehyde Moieties

One approach to synthesizing this compound involves starting with precursors that already contain the phenyl and a latent or protected aldehyde functionality. For example, a multi-step synthesis can be envisioned where a phenyl-substituted precursor is cyclized to form the pyrrole ring, followed by the introduction or deprotection of the aldehyde group at the C3 position.

A patented method describes the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, an important intermediate for the drug Vonoprazan. chemicalbook.com This synthesis starts from pyrrole, which is first protected with a triisopropylsilyl group. The protected pyrrole then undergoes Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position. Subsequent bromination with N-bromosuccinimide (NBS) followed by a Suzuki coupling reaction with 2-fluorophenylboronic acid yields the target compound. chemicalbook.com

Another patented method for the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde starts with the substitution reaction of 2-fluoro-alpha-bromoacetophenone and 3-oxo-propionitrile to form an intermediate, which then undergoes hydrogenation cyclization to give the final product. google.com

One-Pot and Multi-Step Methodologies

Both one-pot and multi-step methodologies have been successfully employed in the synthesis of this compound and its analogs.

A one-pot sequential multicomponent reaction has been reported for the synthesis of N-aryl-2-phenyl-1H-pyrrole-3-carbaldehydes. rsc.org This reaction between an in-situ generated aldimine and succinaldehyde, followed by an IBX-mediated aromatization, provides a direct route to these compounds. nih.govrsc.orgrsc.org The table below summarizes the synthesis of various 2-aryl-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehydes using this one-pot method. rsc.org

Table 1: One-Pot Synthesis of 2-Aryl-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehydes

| Entry | Aryl Group | Yield (%) |

| 1 | 2-Nitrophenyl | 72 |

| 2 | 4-Nitrophenyl | 80 |

| 3 | 2-(Trifluoromethyl)phenyl | 68 |

| 4 | 4-(Trifluoromethyl)phenyl | 78 |

| 5 | Phenyl | 50 |

| 6 | Pyridin-3-yl | - |

| Data sourced from a study on one-pot sequential multicomponent reactions. rsc.org |

A one-step synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde has also been reported, starting from 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile using Raney nickel as a catalyst under acidic conditions. patsnap.comnih.gov

Furthermore, a three-component reaction of α-hydroxyketones, 3-oxobutanenitrile, and anilines provides a concise synthesis of substituted pyrroles, which can then be converted to the corresponding pyrrole-3-carbaldehydes. nih.gov For instance, the cyano group of a synthesized pyrrole can be reduced using diisobutylaluminium hydride (DIBAL-H) to afford the carbaldehyde. nih.gov

Optimization of Reaction Conditions and Yields

The synthesis of this compound and its analogs is a focal point of research due to their significance as intermediates in medicinal chemistry. chemicalbook.comgoogle.com Methodologies for their preparation are continually being refined to improve efficiency and yield. A notable advancement is the development of one-pot sequential multicomponent reactions. rsc.orgnih.gov

One such efficient method involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated imines, followed by an IBX-mediated oxidative aromatization. rsc.orgnih.gov The optimization of this reaction has been systematically studied to maximize the yield of N-arylpyrrole-3-carbaldehydes. rsc.org Key parameters that have been explored include the choice of solvent and reaction conditions. For instance, performing the reaction with specific aldehydes and amines in a suitable solvent under optimized temperature and time has shown to significantly impact the outcome. rsc.org

Another approach involves the synthesis of derivatives like 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, a key intermediate for Vonoprazan fumarate. google.comgoogle.com The preparation method for this compound has been optimized by employing a one-pot method starting from 2-(2-fluorobenzoyl) malononitrile. google.compatsnap.com This process avoids the isolation of intermediates, which simplifies the procedure and is beneficial for large-scale industrial production. google.com Optimization of this one-pot synthesis includes adjusting the ratio of reactants, the amount of catalyst (such as Raney nickel), reaction temperature, and time to achieve high yield and purity. google.compatsnap.com For example, a two-step process starting from 2-fluoro-alpha-bromoacetophenone and 3-oxo-propionitrile has been developed, which, after hydrogenation cyclization, yields the final product with high purity. google.com

The table below summarizes the optimization of reaction conditions for the synthesis of various N-arylpyrrole-3-carbaldehydes.

| Entry | Aldehyde | Amine | Solvent | Conditions | Yield (%) | Reference |

| 1 | 2-Nitrobenzaldehyde | p-Anisidine | DMSO | Proline, IBX | 72 | rsc.org |

| 2 | 3-Fluorobenzaldehyde | p-Anisidine | DMSO | Proline, IBX | 74 | rsc.org |

| 3 | 2-Bromobenzaldehyde | p-Anisidine | DMSO | Proline, IBX | 75 | rsc.org |

| 4 | 4-(Trifluoromethyl)benzaldehyde | p-Anisidine | DMSO | Proline, IBX | 78 | rsc.org |

| 5 | Benzaldehyde | p-Anisidine | DMSO | Proline, IBX | 50 | rsc.org |

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound core structure offers multiple sites for chemical modification, making it a versatile scaffold for generating a diverse range of derivatives. These modifications can be targeted at the aldehyde group, the pyrrole ring, the phenyl moiety, and the pyrrole nitrogen.

Reactions at the Aldehyde Functional Group

The aldehyde group at the C3-position of the pyrrole ring is a key functional handle for further molecular elaboration. While the search results highlight the synthesis of the carbaldehyde, they imply its utility in subsequent reactions typical for aldehydes. For instance, the aldehyde can serve as a precursor for the formation of fused heterocyclic systems such as pyrroloquinolines and pyrrolo-phenanthridines. rsc.orgnih.gov This suggests that the aldehyde group can undergo reactions like condensation and cyclization to build more complex molecular architectures.

Substitutions on the Pyrrole Ring and Phenyl Moiety

The pyrrole and phenyl rings are amenable to substitution, allowing for the fine-tuning of the molecule's properties.

Pyrrole Ring Substitution: The synthesis of various 2-substituted-5-phenyl-1H-pyrrole-3-carbonitriles has been reported, demonstrating the feasibility of introducing substituents at the C2 position of the pyrrole ring. nih.gov These substitutions include thioacetic acids, (2-hydroxyethyl)thio, and (2-aminoethyl)thio groups. nih.gov

Phenyl Moiety Substitution: The phenyl ring at the C5 position can be readily substituted. For example, derivatives with fluoro, chloro, trifluoromethyl, and nitro groups on the phenyl ring have been synthesized. chemicalbook.comrsc.orgnih.govacs.org The synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is a prominent example, where a fluorine atom is present on the phenyl ring. chemicalbook.comnih.gov The presence of electron-withdrawing groups on the phenyl ring has been shown to influence the biological activity of some resulting compounds. acs.org

The following table presents examples of derivatives with substitutions on the phenyl ring.

| Compound | Phenyl Ring Substituent | Reference |

| 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 2-Nitro | rsc.orgnih.gov |

| 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | 3-Fluoro | rsc.org |

| 2-(2-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | 2-Bromo | nih.gov |

| 1-(4-Methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde | 4-Trifluoromethyl | rsc.orgnih.gov |

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 2-Fluoro | chemicalbook.comnih.gov |

N-Substitution Reactions on the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring is another key site for functionalization. N-aryl derivatives are commonly synthesized, with various substituted anilines being used in multicomponent reactions to introduce different aryl groups on the pyrrole nitrogen. rsc.orgnih.gov For instance, N-(4-methoxyphenyl) derivatives have been extensively prepared. rsc.org Another strategy involves the use of a bulky protecting group like triisopropylsilyl (TIPS) on the pyrrole nitrogen, which can be later removed. chemicalbook.com This approach is often used to control the regioselectivity of subsequent reactions. nih.gov

Regioselective Functionalization Techniques

Regiocontrolled synthesis is crucial for preparing specific isomers of substituted pyrroles. Several strategies have been developed to achieve high regioselectivity.

One approach is the use of directing groups. For instance, the Vilsmeier-Haack formylation of N-TIPS protected pyrrole is a multistep process to achieve formylation specifically at the C3 position. nih.gov

Another powerful technique is the use of halogen-metal exchange reactions. Highly regioselective brominations of 1-phenylpyrrole (B1663985) derivatives can be achieved using N-bromosuccinimide. researchgate.net The resulting bromo-derivatives can then undergo bromine/lithium exchange to generate lithiated species, which can react with various electrophiles to introduce substituents at specific positions. researchgate.netcdnsciencepub.com This method provides a flexible route to multifunctionalized 1-phenylpyrrole derivatives. researchgate.net

Multicomponent reactions catalyzed by transition metals, such as ruthenium, have also been developed for the highly regioselective synthesis of substituted pyrroles from a variety of ketones, amines, and vicinal diols. capes.gov.br These methods offer a direct and efficient way to construct complex pyrrole structures with defined regiochemistry.

Comprehensive Spectroscopic and Structural Elucidation of 5 Phenyl 1h Pyrrole 3 Carbaldehyde Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise structure of 5-phenyl-1H-pyrrole-3-carbaldehyde can be determined.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aldehyde proton (CHO) is typically the most downfield-shifted signal, appearing as a sharp singlet due to the strong deshielding effect of the carbonyl group. The protons of the pyrrole (B145914) ring will appear in the aromatic region, with their chemical shifts and multiplicities influenced by their position relative to the phenyl and aldehyde substituents. The protons of the phenyl group will also resonate in the aromatic region, showing a characteristic pattern based on their substitution. A broad singlet corresponding to the N-H proton of the pyrrole ring is also anticipated, and its chemical shift can be concentration-dependent.

Based on data from similar substituted pyrrole-3-carbaldehydes, the following chemical shifts can be predicted:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehyde (CHO) | ~9.7 | Singlet |

| Pyrrole H-2 | ~7.8 | Doublet |

| Pyrrole H-4 | ~6.9 | Doublet |

| Phenyl H (ortho, meta, para) | ~7.2-7.8 | Multiplet |

| Pyrrole N-H | Variable (often broad) | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift. The carbon atoms of the pyrrole and phenyl rings will appear in the aromatic region. The chemical shifts of the pyrrole carbons are influenced by the electron-donating nitrogen atom and the electron-withdrawing phenyl and aldehyde groups.

Predicted ¹³C NMR chemical shifts for this compound, based on analogous structures, are presented below:

| Carbon Type | Expected Chemical Shift (ppm) |

| Aldehyde (C=O) | ~186 |

| Pyrrole C-5 | ~140 |

| Pyrrole C-2 | ~135 |

| Phenyl C-1' (ipso) | ~132 |

| Phenyl C-2'/6' (ortho) | ~129 |

| Phenyl C-4' (para) | ~128 |

| Phenyl C-3'/5' (meta) | ~126 |

| Pyrrole C-3 | ~125 |

| Pyrrole C-4 | ~110 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, cross-peaks would be expected between the adjacent protons on the pyrrole ring (H-2 and the NH proton, and H-4 and the NH proton, though the latter may be weak). Correlations between the adjacent protons on the phenyl ring would also be observed, aiding in the assignment of the ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of the carbon signals for all protonated carbons. For instance, the signal for the aldehyde proton will correlate with the aldehyde carbon signal, and the signals for the pyrrole and phenyl protons will correlate with their respective carbon signals.

The aldehyde proton (CHO) showing a correlation to the pyrrole C-3 and C-4 carbons.

The pyrrole H-2 proton showing correlations to the pyrrole C-3, C-4, and C-5 carbons, as well as the ipso-carbon of the phenyl ring.

The pyrrole H-4 proton showing correlations to the pyrrole C-2, C-3, and C-5 carbons.

The ortho-protons of the phenyl ring showing a correlation to the pyrrole C-5 carbon.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=C bonds.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (pyrrole) | Stretching | ~3300-3400 (broad) |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (aldehyde) | Stretching | ~2720 and ~2820 |

| C=O (aldehyde) | Stretching | ~1660-1680 (strong) |

| C=C (aromatic) | Stretching | ~1450-1600 |

The strong absorption band for the carbonyl group (C=O) of the aldehyde is a particularly prominent and diagnostic feature of the IR spectrum. The presence of a broad N-H stretching band confirms the pyrrole ring, and the absorptions in the aromatic C-H stretching region are indicative of the phenyl and pyrrole rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be detected as a protonated molecule [M+H]⁺. Given the molecular formula C₁₁H₉NO, the exact mass is 171.0684 g/mol . Therefore, the ESI-MS spectrum should show a prominent peak at an m/z (mass-to-charge ratio) of approximately 172.0763.

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for such a compound might include the loss of the formyl group (CHO) or cleavage of the bond between the phenyl and pyrrole rings.

| Ion | m/z (approximate) | Description |

| [M+H]⁺ | 172 | Protonated molecular ion |

| [M-CHO]⁺ | 143 | Loss of the formyl group |

| [C₆H₅]⁺ | 77 | Phenyl cation |

The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₁H₉NO. The theoretical exact mass of the neutral molecule is 171.068413911 Da. nih.gov In electrospray ionization (ESI), a common ionization technique used in HRMS, the molecule is typically protonated to form the [M+H]⁺ ion. The calculated mass for this ion is therefore 172.0757.

While specific experimental HRMS data for this compound is not widely published, studies on closely related substituted pyrrole-3-carbaldehydes demonstrate the application of this technique. For instance, in the synthesis of various N-aryl and C-aryl substituted pyrrole-3-carbaldehydes, HRMS is routinely used to confirm the identity of the products. rsc.org The observed m/z values in these studies typically align with the calculated values to within a few parts per million (ppm), providing strong evidence for the proposed structures.

Below is a table illustrating the expected HRMS data for this compound.

| Parameter | Value |

| Molecular Formula | C₁₁H₉NO |

| Ion | [M+H]⁺ |

| Calculated m/z | 172.0757 |

| Observed m/z | Not available in cited literature |

| Mass Difference (ppm) | Dependent on experimental results |

| Ionization Mode | ESI |

This table is generated based on theoretical calculations and typical experimental parameters. The observed m/z would be determined from an actual HRMS experiment.

Solid-State Structural Determination: X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions with other molecules.

A comprehensive search of the current literature did not yield a publicly available crystal structure for this compound. However, the crystal structure of a related compound, 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, has been reported and can serve as an illustrative example of the type of data obtained from such studies. nih.gov For this related molecule, the analysis revealed a monoclinic crystal system and provided precise measurements of the unit cell dimensions and the dihedral angles between the aromatic rings. nih.gov

Should single crystals of this compound be obtained, X-ray diffraction analysis would be expected to provide the following key parameters, which are presented hypothetically in the table below.

| Crystallographic Parameter | Expected Data |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | To be determined |

| Molecules per Unit Cell (Z) | To be determined |

| Calculated Density | To be determined |

This table represents the type of data that would be generated from an X-ray crystallography experiment. The actual values are dependent on the successful crystallization and analysis of the compound.

Chromatographic Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic methods are essential for assessing the purity of a chemical compound by separating it from any starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.

In an HPLC analysis, the compound is passed through a column packed with a stationary phase, and its retention time—the time it takes to travel through the column—is a characteristic property under a specific set of conditions (e.g., mobile phase composition, flow rate, and column type). The purity is typically determined by the area percentage of the main peak in the chromatogram. LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry, allowing for the identification of the separated components by their mass-to-charge ratio.

While specific, detailed HPLC or LC-MS reports for this compound are not available in the reviewed scientific literature, commercial suppliers of this compound often provide such data to their customers, indicating that established methods for its purity analysis exist. bldpharm.com For instance, a typical reverse-phase HPLC method would likely utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a UV detector monitoring the elution of the compound.

The table below outlines the typical parameters that would be defined in an HPLC method for the purity assessment of this compound.

| HPLC Parameter | Typical Conditions |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Retention Time | To be determined experimentally |

| Purity | >95% (typical for research chemicals) |

This table provides an example of typical HPLC conditions. The exact parameters would be optimized for the specific analysis.

Advanced Computational and Theoretical Studies of 5 Phenyl 1h Pyrrole 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For 5-phenyl-1H-pyrrole-3-carbaldehyde, these methods can provide a detailed picture of its electron distribution, orbital energies, and reactive sites.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By employing a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p), the molecular geometry of this compound can be optimized to its lowest energy state. researchgate.net

From these calculations, key electronic parameters can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) and phenyl rings, while the LUMO is likely centered on the electron-withdrawing carbaldehyde group. This distribution would suggest that the molecule could act as both an electron donor and acceptor, participating in various chemical reactions.

Table 1: Predicted DFT-Calculated Electronic Properties of this compound (Note: These are illustrative values based on similar compounds and require specific calculations for verification.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 3.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbaldehyde group, making it a prime site for electrophilic attack. Conversely, the hydrogen atom of the pyrrole's N-H group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. The phenyl and pyrrole rings would display intermediate potentials, with the exact distribution influenced by the interplay of their aromatic systems.

Molecular Dynamics and Conformational Analysis

The conformational flexibility of this compound, particularly the rotation around the single bond connecting the phenyl and pyrrole rings, can be investigated using molecular dynamics (MD) simulations and conformational analysis. These studies provide insights into the molecule's three-dimensional structure and how it might change over time and in different environments.

MD simulations can reveal the energetically favorable conformations of the molecule and the barriers to rotation between them. It is expected that the molecule will have a preferred dihedral angle between the phenyl and pyrrole rings that balances steric hindrance and electronic conjugation. Computational studies on similar bi-aromatic systems often reveal a non-planar ground state conformation. acs.org

Intermolecular Interactions and Supramolecular Assembly Investigations

The way in which molecules of this compound interact with each other in the solid state is crucial for understanding its crystal packing and material properties. These interactions are primarily non-covalent and can be studied using techniques like the analysis of hydrogen bonding networks and Hirshfeld surface analysis.

Hydrogen Bonding Networks

The presence of a hydrogen bond donor (the N-H group of the pyrrole ring) and a hydrogen bond acceptor (the oxygen atom of the carbaldehyde group) in this compound suggests the potential for the formation of robust hydrogen bonding networks. In the solid state, it is plausible that these molecules would arrange themselves to form chains or more complex three-dimensional structures through N-H···O hydrogen bonds. nih.gov The geometry and strength of these hydrogen bonds can be predicted using computational methods.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. rsc.org By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of close intermolecular contacts can be identified.

For this compound, the Hirshfeld surface analysis would be expected to reveal significant contributions from H···H, C···H/H···C, and O···H/H···O interactions. iucr.org The dnorm map would likely show distinct red spots indicating the N-H···O hydrogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Note: These are illustrative values based on similar compounds and require experimental crystal structure data for verification.)

| Contact Type | Predicted Contribution (%) |

| H···H | 45% |

| C···H/H···C | 25% |

| O···H/H···O | 20% |

| N···H/H···N | 5% |

| Other | 5% |

In Silico Prediction of Biological Activity and Target Interactions

The advancement of computational chemistry has provided powerful tools for the early-stage assessment of the pharmacological potential of novel compounds. For this compound and its derivatives, in silico methods are instrumental in predicting their biological activities and pharmacokinetic profiles, thereby guiding synthetic efforts and biological testing. These computational studies, primarily molecular docking and ADME/Toxicity predictions, offer a rational approach to drug discovery.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecules to the active sites of proteins and other biological macromolecules. For this compound, the pyrrole scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. researchgate.net The presence of the phenyl group and the carbaldehyde moiety further suggests the potential for diverse interactions.

While specific molecular docking studies on this compound are not extensively reported in the public domain, the biological activities of structurally related phenyl-pyrrole derivatives allow for the extrapolation of potential targets. researchgate.netresearchgate.net A significant number of pyrrole-containing compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. researchgate.net For instance, derivatives of N-phenyl pyrrole have been computationally studied as inhibitors of MmpL3 in Mycobacterium tuberculosis. google.co.indblp.org Furthermore, fused pyrrole systems such as pyrrolo[3,2-d]pyrimidines have been designed and docked against cancer-related kinases like EGFR and CDK2. nih.gov

A hypothetical molecular docking study of this compound and its conceptual derivatives could be performed against a panel of protein kinases implicated in cancer. The docking scores, typically expressed in kcal/mol, would indicate the predicted binding affinity, with more negative values suggesting stronger binding. Key interactions would likely involve hydrogen bonds with the pyrrole nitrogen or the carbaldehyde oxygen, and hydrophobic interactions from the phenyl ring.

Below is an illustrative data table representing hypothetical docking scores of this compound derivatives against selected protein kinase targets.

Table 1: Hypothetical Molecular Docking Scores of this compound Derivatives against Protein Kinases

| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Predicted Interactions |

| This compound | EGFR (4HJO) | -7.2 | Hydrogen bond with MET793, Pi-Alkyl with LEU718 |

| Derivative A (N-methyl) | VEGFR2 (4ASD) | -7.8 | Hydrogen bond with CYS919, Pi-Sigma with VAL848 |

| Derivative B (4'-chloro-phenyl) | CDK2 (6GUH) | -8.5 | Hydrogen bond with LEU83, Halogen bond with LYS33 |

| Derivative C (3'-methoxy-phenyl) | BRAF (1UWH) | -8.1 | Hydrogen bond with CYS532, Pi-Cation with LYS483 |

This data is illustrative and intended to represent the type of results obtained from molecular docking simulations.

ADME and Toxicity Predictions for Derivatives

Beyond assessing potential biological activity, in silico tools are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the toxicity (Tox) of drug candidates. A favorable ADME profile is essential for a compound to be effective in vivo. For derivatives of this compound, various computational models can predict key physicochemical and pharmacokinetic parameters.

These predictions are often based on established models such as Lipinski's Rule of Five, which helps to evaluate the druglikeness of a molecule and its potential for oral bioavailability. Key descriptors include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), and the number of hydrogen bond donors and acceptors. Computational studies on N-phenyl pyrrole derivatives have included in silico ADME/Tox profiling to assess their potential as drug candidates. google.co.in

Toxicity predictions can flag potential liabilities early in the drug discovery process. These can include predictions for mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity. For example, in silico studies on some pyrrolidine (B122466) derivatives have included the prediction of their ADMET profiles. researchgate.net

The following table provides an example of predicted ADME and toxicity properties for hypothetical derivatives of this compound.

Table 2: Predicted ADME and Toxicity Properties of Hypothetical this compound Derivatives

| Derivative | MW ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) | Predicted hERG Inhibition | Predicted Ames Mutagenicity |

| This compound | 171.19 | 2.3 | 1 | 2 | High | Low Risk | Low Probability |

| Derivative A (N-methyl) | 185.22 | 2.5 | 0 | 2 | High | Low Risk | Low Probability |

| Derivative B (4'-chloro-phenyl) | 205.64 | 3.0 | 1 | 2 | High | Medium Risk | Low Probability |

| Derivative C (3'-methoxy-phenyl) | 201.22 | 2.4 | 1 | 3 | High | Low Risk | Low Probability |

This data is illustrative and based on general predictions for similar chemical structures.

These computational approaches provide a valuable framework for prioritizing which derivatives of this compound should be synthesized and subjected to further experimental investigation.

Biological Activities and Pharmaceutical Development Derived from 5 Phenyl 1h Pyrrole 3 Carbaldehyde Scaffolds

Antimicrobial Efficacy of Pyrrole-3-carbaldehyde Derivatives

Derivatives built upon the pyrrole-3-carbaldehyde framework have demonstrated notable efficacy against a range of microbial pathogens. nih.gov The inherent biological activity of the pyrrole (B145914) ring, found in many natural and synthetic compounds, makes it a valuable starting point for the development of new antimicrobial agents. nih.gov

Antibacterial Spectrum and Mechanism of Action

Research into highly substituted pyrrole-3-carboxaldehydes has identified compounds with significant antibacterial potential. nih.gov In one study, several derivatives were synthesized and tested for their activity. Three specific compounds demonstrated noteworthy efficacy against Pseudomonas putida, with a Minimum Inhibitory Concentration (MIC) value of 16 µg/mL, which is comparable to the standard antibiotic chloramphenicol. nih.gov The most effective compounds featured pyridine (B92270) and thiophene (B33073) groups at the C2-position of the pyrrole ring, suggesting that substitutions at this position are crucial for substantial antibacterial activity. nih.gov Other derivatives in the same study showed remarkable antibacterial action with MIC values ranging from 32 to 64 μg/mL. nih.gov

The mechanism of action for some pyrrole derivatives involves the inhibition of critical bacterial enzymes. For instance, certain pyrrolyl pyrazoline carbaldehydes have been designed and synthesized to act as inhibitors of the Enoyl-ACP Reductase (ENR) enzyme. nih.gov This enzyme is a key target for antitubercular drugs, and its inhibition disrupts fatty acid synthesis in bacteria, leading to their death. nih.gov

Table 1: Antibacterial Activity of Selected Pyrrole-3-carboxaldehyde Derivatives

| Compound Name | Target Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | 16 µg/mL | nih.gov |

| 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | 16 µg/mL | nih.gov |

| 1-(4-Methoxyphenyl)-5-phenyl-2-(thiophen-2-yl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | 16 µg/mL | nih.gov |

Antifungal Activities

Phenylpyrrole analogues have also been investigated for their effectiveness against pathogenic fungi that affect crops. mdpi.comresearchgate.net In a study based on the natural alkaloid lycogalic acid, a series of phenylpyrrole derivatives were synthesized and evaluated against seven common phytopathogenic fungi. mdpi.comresearchgate.net The results indicated that many of the synthesized compounds possess broad-spectrum fungicidal properties. mdpi.comresearchgate.net

Notably, compounds designated as 8g and 8h demonstrated exceptional activity against Rhizoctonia cerealis, with inhibition rates of 92% and 91%, respectively, at a concentration of 50 μg/mL. mdpi.comresearchgate.net Furthermore, compounds 8i and 8r showed higher antifungal activity against Alternaria solani than the commercial fungicide carbendazim. mdpi.com Molecular docking studies suggest that these compounds may exert their effect by inhibiting the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), which is essential for ergosterol (B1671047) synthesis in the fungal cell membrane. researchgate.netnih.gov

Table 2: Antifungal Activity of Phenylpyrrole Analogues

| Compound | Fungal Species | Inhibition Rate (at 50 µg/mL) | Reference |

|---|---|---|---|

| Compound 8g | Rhizoctonia cerealis | 92% | mdpi.comresearchgate.net |

| Compound 8h | Rhizoctonia cerealis | 91% | mdpi.comresearchgate.net |

| Compound 8i | Alternaria solani | Higher than Carbendazim | mdpi.com |

| Compound 8r | Alternaria solani | Higher than Carbendazim | mdpi.com |

Anti-inflammatory Properties and Mechanistic Insights

The pyrrole scaffold is also associated with anti-inflammatory potential. Studies on related 5-phenyl-1,2,4-triazole-3-carboxylic acid derivatives have shown significant inhibition of carrageenan-induced rat paw edema, with some compounds being equipotent or more potent than reference drugs like Indomethacin and Celecoxib. nih.gov

The anti-inflammatory action of certain pyrrole derivatives may be linked to their antioxidant capabilities. nih.gov For example, specific pyrrole compounds have been shown to act as antioxidants in inflamed colon tissue by reducing the products of lipid and protein peroxidation by 43-67% and increasing the activity of superoxide (B77818) dismutase, an important antioxidant enzyme. nih.gov This suggests a mechanism where the reduction of oxidative stress contributes to the observed anti-inflammatory effects.

Anticancer and Antiproliferative Investigations

Pyrrole derivatives have emerged as a significant class of compounds in the search for new anticancer therapeutics. nih.govmdpi.com Functionalized pyrrole scaffolds are recognized for their excellent antiproliferative potential, often by acting as inhibitors of protein kinases. mdpi.com

Certain pyrrole derivatives have been synthesized as inhibitors of key protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov These compounds were found to bind to EGFR and VEGFR, forming stable complexes and inducing apoptosis in malignant cells. nih.gov

In vitro cytotoxicity assays have confirmed the antitumor activity of new pyrrole derivatives against various human adenocarcinoma cell lines, including LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). mdpi.com The cytotoxic effects were observed to be both dose- and time-dependent. mdpi.com Similarly, thiophene-fused pyrrole derivatives have demonstrated anticancer activity against MCF-7 cell lines, with one compound showing 78.23% inhibition in an MTT assay. tandfonline.com

Modulation of Biological Targets and Signaling Pathways

The diverse biological effects of 5-phenyl-1H-pyrrole-3-carbaldehyde derivatives stem from their ability to interact with and modulate various enzymes, receptors, and signaling pathways.

Enzyme Inhibition and Receptor Agonism/Antagonism (e.g., 5-HT₆R, CB1)

Enzyme Inhibition: As previously noted, derivatives of this scaffold are capable of inhibiting several critical enzymes. These include:

Enoyl-ACP Reductase (ENR): A target for antitubercular agents. nih.gov

EGFR and VEGFR: Tyrosine kinases that are often overactive in cancer. nih.gov

Lanosterol 14α-demethylase (CYP51): An essential enzyme in fungi, making it a prime target for antifungal drugs. mdpi.comresearchgate.net

Receptor Agonism/Antagonism: The this compound framework has proven to be a valuable template for designing ligands that target specific G-protein-coupled receptors (GPCRs).

5-HT₆ Receptor: The serotonin (B10506) 5-HT₆ receptor is a promising target for treating cognitive deficits. acs.orgnih.gov Researchers have successfully used the 2-phenyl-1H-pyrrole-3-carboxamide scaffold, a direct derivative, to develop potent 5-HT₆ receptor inverse agonists. acs.orgnih.govresearchgate.net This was a significant finding, as modifying a previous scaffold to the 2-phenyl-1H-pyrrole-3-carboxamide structure shifted the compound's functional activity from neutral antagonism to inverse agonism. nih.govresearchgate.net One such compound, 27 , was identified as a selective inverse agonist at the 5-HT₆R, demonstrating the scaffold's potential for developing new cognition-enhancing agents. acs.orgnih.gov

Cannabinoid Receptors (CB1): The cannabinoid receptors, particularly CB1, are important targets in the central nervous system. nih.gov While direct studies on this compound derivatives binding to CB1 are not extensively documented in the reviewed literature, other related heterocyclic compounds, such as pyrazoles, are known to act as ligands for CB1 receptors. nih.govnih.gov This suggests that the pyrrole scaffold could also be adapted to create novel modulators of the cannabinoid system.

Table 3: Activity of 2-phenyl-1H-pyrrole-3-carboxamide Derivatives at 5-HT₆ Receptor

| Compound | Binding Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|

| Derivative 7 | 208 nM | Antagonist | acs.orgnih.gov |

| Derivative 8 | 106 nM | Antagonist | acs.orgnih.gov |

| Compound 27 | - | Inverse Agonist | acs.orgnih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For the 5-phenyl-1H-pyrrole scaffold, extensive research has elucidated how specific structural modifications influence its interaction with various biological targets.

One notable area of investigation involves the development of inhibitors for the Annexin A2-S100A10 protein interaction, which is implicated in processes like neoangiogenesis in cancer. Researchers have synthesized a series of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one derivatives and found that these analogs can interrupt the Annexin A2-S100A10 complex within breast cancer cells researchgate.net.

Another significant target is the serotonin 5-HT6 receptor, which is explored for treating cognitive deficits in neurological disorders. nih.govacs.orgresearchgate.netacs.org By modifying the 2-phenyl-1H-pyrrole-3-carboxamide scaffold, researchers have developed potent 5-HT6 receptor inverse agonists. SAR studies revealed key requirements for high affinity:

A fluorine atom at the C4 position of the 2-phenyl ring enhances affinity. nih.gov

A sulfonyl group at the N1 position of the pyrrole ring acts as a hydrogen bond acceptor. nih.govacs.org

An alicyclic amine in the 3-carboxamide fragment provides a positively ionizable atom, crucial for receptor binding. nih.govacs.org

This strategic degradation of a more complex pyrroloquinoline core to the simpler 2-phenyl-1H-pyrrole-3-carboxamide framework successfully shifted the compound's functional activity from neutral antagonism to inverse agonism, highlighting the power of SAR in fine-tuning pharmacological profiles. nih.govresearchgate.net

| Scaffold | Modification | Impact on Activity | Reference |

|---|---|---|---|

| 2-phenyl-1H-pyrrole-3-carboxamide | Fluorine substitution at C4 of the 2-phenyl ring | Increased affinity for 5-HT6 receptor | nih.gov |

| 2-phenyl-1H-pyrrole-3-carboxamide | Introduction of a sulfonyl group at N1 of the pyrrole | Acts as a hydrogen bond acceptor, contributing to binding | nih.govacs.org |

| 2-phenyl-1H-pyrrole-3-carboxamide | Addition of an alicyclic amine at the 3-carboxamide position | Provides a key positively ionizable atom for interaction | nih.govacs.org |

| 1H-pyrrolo[3,2-c]quinoline vs. 2-phenyl-1H-pyrrole-3-carboxamide | Scaffold simplification | Shifted activity from neutral antagonist to inverse agonist | nih.gov |

Role as Precursors and Intermediates in Drug Synthesis (e.g., Vonoprazan)

The this compound scaffold is a critical building block in the synthesis of complex pharmaceutical agents. A prominent example is its role as a key intermediate in the production of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders. innospk.comgoogle.compatsnap.com

Specifically, the derivative 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is the direct precursor in the industrial synthesis of Vonoprazan. innospk.comgoogle.comguidechem.comhengkangpharm.cngoogle.com The synthesis involves reacting this intermediate with other chemical moieties to construct the final drug molecule. For instance, one synthetic route involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with pyridine-3-sulfonyl chloride, followed by further steps to introduce the methylamine (B109427) side chain. guidechem.comhengkangpharm.cn The high purity and stability of this intermediate are paramount for ensuring the quality and efficacy of the final pharmaceutical product. innospk.com The unsubstituted This compound has been identified as an impurity in the synthesis of Vonoprazan. chemicalbook.com

The journey from this intermediate to Vonoprazan highlights the importance of the pyrrole scaffold in providing the necessary structural framework for drug development. Numerous patents describe various methods for synthesizing this key intermediate efficiently and safely for large-scale industrial production. google.compatsnap.comgoogle.com

Emerging Therapeutic Potentials (e.g., Antihyperglycemic, Analgesic)

Beyond its established roles, the this compound scaffold is being actively investigated for new therapeutic applications, with promising results in the fields of metabolic disorders and pain management.

Antihyperglycemic Potential: Several studies have demonstrated the potential of pyrrole derivatives as antihyperglycemic agents. nih.govnih.govresearchgate.net Research has shown that certain 2-methyl-3,4,5-triaryl-1H-pyrroles can significantly inhibit postprandial hyperglycemia in animal models. nih.gov Another study highlighted a series of novel pyrrole and pyrrolopyrimidine derivatives with promising antihyperglycemic activity, some of which were equivalent in potency to the standard drug Glimepiride. nih.govresearchgate.net These findings suggest that the pyrrole scaffold is a viable starting point for the design of new oral antidiabetic drugs. nih.govnih.gov

| Compound Class | Observed Activity | Model | Reference |

|---|---|---|---|

| 2-methyl-4,5-diphenyl-3-substituted-phenyl-1H-pyrroles | Significant inhibition of postprandial hyperglycemia | Sucrose-loaded rat model | nih.gov |

| Pyrrole and Pyrrolopyrimidine derivatives | Activity equivalent to Glimepiride | In vivo studies | nih.govresearchgate.net |

Analgesic Potential: The pyrrole framework has also been successfully utilized to develop compounds with significant analgesic properties. A study focused on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids identified potent analgesic agents. nih.gov Through extensive quantitative structure-activity relationship (QSAR) studies, it was determined that the analgesic potency was strongly correlated with the steric and hydrogen-bonding properties of substituents on the benzoyl ring. nih.gov Certain compounds from this class showed high potency in animal models of pain with minimal gastrointestinal side effects, marking them as candidates for further development as new pain management therapies. nih.gov

Applications in Material Science and Advanced Functional Materials

Utilization as Monomers in Conducting Polymer Synthesis

Conducting polymers are organic polymers that possess electrical conductivity. Polypyrrole, one of the most studied conducting polymers, is typically synthesized through the oxidative polymerization of pyrrole (B145914) monomers. The properties of the resulting polymer can be tuned by introducing functional groups to the pyrrole monomer.

While there is a lack of specific studies detailing the polymerization of 5-phenyl-1H-pyrrole-3-carbaldehyde, the presence of the pyrrole moiety suggests its capability to undergo electropolymerization or chemical polymerization to form a functionalized conducting polymer. The phenyl and carbaldehyde groups would be expected to influence the resulting polymer's properties, such as its solubility, processability, and electronic characteristics. Theoretical studies on similar functionalized polypyrroles suggest that the introduction of side groups can significantly impact the structural, optical, and electronic properties of the polymer. rsc.org

The synthesis of functionalized polypyrroles can be achieved through various methods, including electrochemical and chemical oxidation. For instance, the electrochemical polymerization of pyrrole and its derivatives can lead to the formation of thin, conductive films on electrode surfaces. The specific conditions of polymerization, such as the solvent, electrolyte, and applied potential, would need to be optimized for a monomer like this compound.

Applications in Organic Electronics (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is heavily dependent on the properties of the organic materials used in its various layers, including the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL).

Although no specific research has been found that utilizes this compound in OLEDs, functionalized pyrrole derivatives are being explored for their potential in this area. rsc.org The introduction of aromatic groups, such as the phenyl group in this compound, can enhance the thermal stability and charge-transporting properties of the material, which are crucial for OLED performance. The carbaldehyde group offers a site for further chemical modification, allowing for the fine-tuning of the molecule's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to better match the energy levels of other materials in the OLED stack.

The design of new organic materials for OLEDs often involves creating molecules with specific electronic and photophysical properties. While direct evidence is not available for this compound, the broader family of pyrrole-containing compounds is of interest in the development of new materials for organic electronics. tandfonline.com

Exploration in Optoelectronic Devices

The field of optoelectronics involves devices that interact with light, and conducting polymers are promising materials for these applications due to their tunable electronic and optical properties. mdpi.com Functionalized polypyrroles have been investigated for a variety of optoelectronic applications, including solar cells, photodetectors, and sensors. tandfonline.com

The incorporation of a phenyl group and a carbaldehyde group onto the pyrrole backbone, as in this compound, could impart specific optoelectronic properties to the corresponding polymer. For example, the phenyl group can influence the polymer's absorption and emission spectra, while the carbaldehyde group provides a reactive handle for attaching other functional moieties. This could allow for the development of materials with tailored light absorption or emission characteristics for specific optoelectronic applications.

While the direct application of this compound in optoelectronic devices has not been reported in the reviewed literature, the general principles of designing functionalized polypyrroles for such applications suggest that it could be a candidate for future research. rsc.orgresearchgate.net The synthesis and characterization of poly(this compound) would be a necessary first step to evaluate its potential in this domain.

Future Research Directions and Translational Perspectives for 5 Phenyl 1h Pyrrole 3 Carbaldehyde

Discovery of Novel Bioactive Derivatives through Rational Design

The inherent reactivity of the aldehyde group and the potential for substitution on the pyrrole (B145914) and phenyl rings make 5-phenyl-1H-pyrrole-3-carbaldehyde an ideal starting point for the rational design of new bioactive molecules. researchgate.net Structure-activity relationship (SAR) studies on related pyrrole derivatives have demonstrated that modifications to this core structure can lead to potent and selective inhibitors of various biological targets. nih.gov

Future research should focus on a systematic exploration of the chemical space around the this compound scaffold. This can be achieved through:

Structure-Based Drug Design: Utilizing computational docking and molecular modeling, novel derivatives can be designed to target specific enzyme active sites or receptor binding pockets. nih.govnih.gov For instance, the pyrrole-carbaldehyde moiety can serve as a pharmacophore for targeting enzymes like enoyl-ACP reductase, which is crucial for bacterial cell wall synthesis. researchgate.net

Pharmacophore Modeling: By identifying the key chemical features responsible for the biological activity of known pyrrole-based drugs, new derivatives of this compound can be designed to interact with novel therapeutic targets. fiveable.menih.gov

Scaffold Hopping and Bioisosteric Replacement: Replacing the phenyl group or modifying the pyrrole ring with other aromatic or heterocyclic systems can lead to derivatives with improved pharmacokinetic properties and novel biological activities. Recent studies on 5-phenyl-1H-pyrrole-2-carboxylic acids have identified potent Keap1-Nrf2 inhibitors for the treatment of acute lung injury, highlighting the potential of this scaffold. nih.gov

A summary of potential modifications and their expected impact on bioactivity is presented in Table 1.

| Modification Site | Proposed Modification | Potential Biological Target | Rationale |

| Aldehyde Group | Conversion to oxime, hydrazone, or Schiff base | Kinases, Proteases | Introduce new hydrogen bonding interactions and improve binding affinity. |

| Pyrrole Nitrogen | Substitution with various alkyl or aryl groups | G-protein coupled receptors (GPCRs) | Modulate lipophilicity and membrane permeability. |

| Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Various enzymes | Alter electronic properties and influence binding interactions. |

| Pyrrole Ring | Substitution at C2 or C4 positions | Various enzymes | Explore new binding pockets and enhance selectivity. |

Development of Sustainable and Scalable Synthetic Methodologies

The growing demand for pyrrole-based compounds in pharmaceuticals and materials necessitates the development of environmentally friendly and scalable synthetic methods. fiveable.me Current synthetic routes to this compound and its derivatives often involve multiple steps and the use of hazardous reagents. google.com

Future research in this area should prioritize:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. rsc.org The development of a continuous flow process for the synthesis of this compound and its derivatives would be a major advancement. syrris.commdpi.com A one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has already been reported, demonstrating the feasibility of this approach. syrris.com

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions is crucial for minimizing the environmental impact of chemical synthesis. Research into one-pot synthesis methods, such as the one-pot synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde from 2-(2-fluorobenzoyl)malononitrile, can significantly reduce waste and improve efficiency. google.com The use of mechanochemical activation and biosourced catalysts in Paal-Knorr methodologies for pyrrole synthesis also represents a promising green alternative. fiveable.me

Table 2 outlines a comparison of traditional versus sustainable synthetic approaches for pyrrole derivatives.

| Synthetic Parameter | Traditional Batch Synthesis | Flow Chemistry | Green Chemistry |

| Reaction Time | Hours to days | Minutes to hours | Generally shorter reaction times |

| Scalability | Difficult and often requires re-optimization | Readily scalable | Scalability depends on the specific method |

| Safety | Handling of hazardous reagents in large quantities | Improved safety due to smaller reaction volumes | Focus on using less hazardous materials |

| Waste Generation | Significant solvent and reagent waste | Reduced waste generation | Aims for minimal to zero waste |

Exploration of Undiscovered Pharmacological and Material Applications

The unique structural features of this compound suggest a broad range of potential applications beyond its current use as a synthetic intermediate.

Pharmacological Applications:

The pyrrole nucleus is a common motif in a wide array of bioactive natural products and synthetic drugs with diverse therapeutic effects. nih.gov Future pharmacological screening of this compound and its rationally designed derivatives could uncover novel activities in areas such as:

Antimicrobial Agents: Pyrrole derivatives have shown promise as antibacterial and antifungal agents. The aldehyde functionality can be readily converted into various Schiff bases and hydrazones, which are known to possess antimicrobial properties.

Anticancer Therapeutics: The pyrrole scaffold is present in several approved anticancer drugs. Derivatives of this compound could be investigated for their potential to inhibit cancer cell proliferation or induce apoptosis.

Neurological Disorders: The structural similarity to other neuroactive compounds suggests that derivatives could be explored for their activity on targets within the central nervous system.

Material Applications:

The conjugated π-system of the this compound core makes it an attractive candidate for applications in materials science, particularly in the field of organic electronics. bldpharm.com Research in this area could focus on:

Organic Semiconductors: Pyrrole-containing polymers and small molecules have been investigated for their semiconducting properties. The electronic properties of this compound derivatives could be tuned by chemical modification to develop new materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com

Sensors: The aldehyde group provides a reactive handle for the immobilization of the molecule onto surfaces, which could be exploited for the development of chemical sensors.

Dyes and Pigments: The chromophoric nature of the pyrrole ring suggests that derivatives could be explored as novel dyes and pigments with unique optical properties.

Advanced Mechanistic Studies in Biological Systems

A deeper understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research should employ a combination of computational and experimental techniques to elucidate these mechanisms.

Quantum Chemical Studies: Density Functional Theory (DFT) calculations can be used to investigate the electronic and structural properties of the molecule, providing insights into its reactivity and potential interaction sites. asrjetsjournal.orgnih.gov Such studies can help in understanding the nature of electronic transitions and predicting the molecule's photophysical properties. mdpi.com

Molecular Docking and Dynamics Simulations: These computational methods can be used to predict the binding modes of derivatives with their biological targets and to study the stability of the resulting complexes. nih.govnih.gov

Advanced Spectroscopic and Biophysical Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR) can be used to experimentally validate the interactions between the compounds and their target macromolecules, providing detailed information on binding affinity, thermodynamics, and kinetics. nih.govmdpi.com

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of novel therapeutics, advanced materials, and a deeper understanding of the fundamental principles governing molecular interactions.

Q & A

Q. What are the common synthetic routes for 5-phenyl-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of pyrrole-carbaldehydes often involves nucleophilic substitution or transition metal-free ethynylation. For example, 5-ethynylpyrrole-2-carbaldehydes can be synthesized via ethynylation of halogenated pyrroles under basic conditions . Similarly, nucleophilic reactions between aryloxy phenols and chlorinated pyrrole intermediates (e.g., 5-chloro-1-arylpyrazole-4-carbaldehydes) in the presence of K₂CO₃ yield carbaldehyde derivatives . Key factors include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios of reagents to minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

1H/13C NMR is essential for confirming regioselectivity and substituent positions. For instance, ethynyl protons in 5-ethynylpyrroles appear as sharp singlets near δ 2.5–3.0 ppm, while aldehyde protons resonate at δ 9.5–10.0 ppm . X-ray crystallography resolves structural ambiguities, such as dihedral angles between the pyrrole ring and phenyl substituents, which influence electronic properties . High-resolution mass spectrometry (HRMS) further validates molecular formulas .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrrole functionalization be addressed during synthesis?

Regioselectivity in pyrrole derivatives is often controlled by steric and electronic effects. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position directs electrophilic substitution to the 5-position . Transition metal-free methods using bulky bases (e.g., NaH) can favor ethynylation at less hindered positions . Computational modeling (e.g., DFT) predicts reactive sites by analyzing frontier molecular orbitals, aiding in rational design .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

Discrepancies in NMR signals may arise from dynamic effects (e.g., tautomerism) or impurities. For example, aldehyde protons in 5-phenylpyrroles can exhibit splitting due to restricted rotation around the C–N bond in the pyrrole ring . Variable-temperature NMR (VT-NMR) or deuteration experiments can distinguish between conformational exchange and impurities . Cross-validation with IR (C=O stretch at ~1700 cm⁻¹) and single-crystal X-ray data is critical .

Q. What strategies enhance the bioactivity of this compound derivatives?

Structural modifications, such as introducing dihydropyrazole moieties or fluorinated aryl groups, improve bioactivity. For instance, 5-(2-hydroxyphenyl)-dihydropyrazole derivatives exhibit antibacterial properties due to increased hydrogen-bonding capacity . Substituting the phenyl group with electron-deficient rings (e.g., 4-fluorophenyl) enhances metabolic stability and target affinity . Structure-activity relationship (SAR) studies guided by molecular docking (e.g., with bacterial enzymes) optimize pharmacophore geometry .

Q. What are the environmental and handling risks associated with pyrrole-carbaldehyde derivatives?

These compounds often require inert-atmosphere handling due to aldehyde group sensitivity to oxidation . Health hazards include skin/eye irritation (GHS05) and acute toxicity (H301/H311). Storage under argon at –20°C prevents degradation, while spill protocols recommend neutralization with activated carbon . Environmental toxicity assessments (e.g., Daphnia magna assays) are recommended for disposal planning .

Methodological Notes

- Synthesis Optimization : Use DoE (Design of Experiments) to screen reaction parameters (e.g., solvent, catalyst loading) .

- Data Validation : Cross-reference NMR with HSQC/HMBC for connectivity confirmation .

- Crystallography : Refine disorder models using software like SHELXL to account for rotational flexibility in aryl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.